molecular formula C19H16ClNO2 B2681301 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide CAS No. 941237-68-9

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide

Cat. No.: B2681301
CAS No.: 941237-68-9
M. Wt: 325.79
InChI Key: YLKJONMOTRTLGK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group, a 2-methyl group, and an N-(2-methylphenyl)carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dihydroxy-2,5-dimethylhexane.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenyl group using a suitable chlorinating agent.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 2-methylphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan ring or the phenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
  • 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
  • 5-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)furan-3-carboxamide

Uniqueness

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both 4-chlorophenyl and 2-methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKJONMOTRTLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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